2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium
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Overview
Description
2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium is an organic compound with the molecular formula C8H24N5. This compound is characterized by a tertiary amine center and three pendant primary amine groups. It is a colorless liquid that is highly soluble in water and exhibits strong basicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium can be synthesized through the reaction of ethylenediamine with ethyleneimine under controlled temperature and pressure conditions . Another method involves the reaction of tris(2-aminoethyl)amine with nickel hydroxide in water at 50°C for 8.5 hours, followed by centrifugation to remove excess nickel hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through processes such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium undergoes various chemical reactions, including:
Condensation Reactions: Reacts with aldehydes to form imines, with water as a byproduct.
Chelation: Forms stable complexes with transition metals due to its tetradentate chelating properties.
Common Reagents and Conditions
Aldehydes: Used in condensation reactions to form imines.
Transition Metals: Used in chelation reactions to form stable metal complexes.
Major Products
Imines: Formed from condensation reactions with aldehydes.
Metal Complexes: Formed from chelation reactions with transition metals.
Scientific Research Applications
2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium involves its ability to form stable complexes with metal ions through chelation. This property allows it to act as a catalyst and facilitate various chemical reactions. Additionally, its strong basicity enables it to participate in proton transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar structure but with fewer amine groups.
Triethylenetetramine: Contains an additional ethylene group compared to 2-Amino-N,N,N-tris(2-aminoethyl)ethan-1-aminium.
Uniqueness
This compound is unique due to its high basicity and ability to form stable metal complexes. Its structure allows for multiple coordination sites, making it highly effective in chelation and catalysis .
Properties
CAS No. |
593254-24-1 |
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Molecular Formula |
C8H24N5+ |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
tetrakis(2-aminoethyl)azanium |
InChI |
InChI=1S/C8H24N5/c9-1-5-13(6-2-10,7-3-11)8-4-12/h1-12H2/q+1 |
InChI Key |
BGBIIQSHVGESMW-UHFFFAOYSA-N |
Canonical SMILES |
C(C[N+](CCN)(CCN)CCN)N |
Origin of Product |
United States |
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